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Compound of Interest

Compound Name: (3R)-3-hydroxy-D-aspartic acid

CAS No.: 16417-36-0

Cat. No.: B556930

Get Quote

Functional Characterization of Glutamate Transporters & Peptidomimetic Engineering

Executive Summary
(3R)-3-hydroxy-D-aspartic acid (D-THA) is a critical pharmacological tool and structural

building block in modern drug discovery. Its primary utility lies in the functional characterization

of Excitatory Amino Acid Transporters (EAATs), where it acts as a potent, transportable inhibitor

for EAAT1–4 and a non-transportable blocker for EAAT5. Beyond neuroscience, its unique

stereochemistry makes it a valuable chiral scaffold for peptidomimetic synthesis, particularly in

the development of cation-dependent antibiotics and siderophore analogs.

This guide provides a technical deep-dive into the mechanistic applications of D-THA, offering

validated protocols for electrophysiological screening and uptake assays.

Pharmacological Mechanism & Selectivity
The efficacy of D-THA stems from its structural mimicry of L-glutamate, allowing it to interact

with the substrate-binding pocket of SLC1 family transporters. However, its stereochemical

configuration (
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) dictates a unique interaction profile compared to the endogenous substrate.

The "Substrate vs. Blocker" Dichotomy
Unlike TBOA (DL-threo-β-benzyloxyaspartate), which is a non-transportable blocker across all

subtypes, D-THA exhibits subtype-dependent mechanics:

EAAT1–4 (High-Affinity Transport): D-THA competes with glutamate.[1] It is translocated

across the membrane, inducing a stoichiometric current similar to glutamate but often with

distinct kinetics.

EAAT5 (Retinal Transporter): D-THA binds with high affinity but is not transported. It

effectively "locks" the transporter in an outward-facing conformation, blocking the chloride

conductance associated with EAAT5.

Mechanism of Action Diagram
The following diagram illustrates the kinetic differentiation between Glutamate (substrate) and

D-THA (inhibitor/substrate) at the synaptic cleft.
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Figure 1: Kinetic cycle of EAAT transport. D-THA competes for the outward-facing state. In

EAAT1-4, it translocates; in EAAT5, it arrests the cycle at the bound state.
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Beyond transporter pharmacology, the

-hydroxy group provides a handle for orthogonal functionalization in peptide synthesis.

Siderophore Mimicry: The

-hydroxy-aspartate motif is found in microbial siderophores (e.g., pseudobactin).
Incorporating D-THA into synthetic peptides can enhance metal chelation properties (

binding).

Conformational Restriction: The intramolecular H-bond between the

-hydroxyl and the backbone amide restricts the

and

torsion angles, stabilizing specific secondary structures (e.g.,

-turns) in bioactive peptides.

HyAsp Ligation: Recent advances utilize

-hydroxy aspartic acid residues to facilitate native chemical ligation-like reactions, enabling
the cyclization of peptides without traditional cysteine residues.

Experimental Protocols
Protocol A: Radiolabeled Competition Uptake Assay
Objective: Determine the

of a novel compound against EAATs using D-THA as a reference control or competitive
displacer. System: HEK293 cells stably expressing human EAAT1 (GLAST) or EAAT2 (GLT-1).

Materials:

HEK293-EAAT cells (confluent in 24-well plates).

Assay Buffer: Krebs-Ringer-HEPES (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl
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, 1.2 mM MgCl

, 1.2 mM KH

PO

, 10 mM HEPES, 5 mM D-Glucose, pH 7.4.

Radioligand:

-D-Aspartate (non-metabolizable analog of glutamate).

Inhibitor: (3R)-3-hydroxy-D-aspartic acid (Stock 100 mM in H

O).

Procedure:

Preparation: Wash cells

with warm (

C) KRH buffer to remove growth media.

Pre-incubation: Add

L KRH buffer containing varying concentrations of the test compound or D-THA (

M –

M). Incubate for 10 min at

C.

Uptake Initiation: Add

L of

-D-Aspartate (Final concentration:

nM, supplemented with

M unlabeled D-Asp to optimize signal-to-noise).
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Transport: Incubate for exactly 6 minutes.

Note: Uptake must be linear. Do not exceed 10 minutes.

Termination: Rapidly aspirate buffer and wash cells

with ice-cold KRH containing

M unlabeled D-THA (to displace surface-bound ligand without allowing transport).

Lysis: Lyse cells with

SDS (

N NaOH).

Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Plot CPM vs. Log[Concentration]. Fit to a non-linear regression (one-site

competition) to derive

.

Expected Result: D-THA

for EAAT1/2 should range between 10–30

M.

Protocol B: Electrophysiological Isolation of Transport
Currents
Objective: Distinguish between transport-associated stoichiometric current and anion leak

current using D-THA. System: Whole-cell patch clamp of EAAT-expressing cells or Xenopus

oocytes.

Workflow Diagram:
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Figure 2: Electrophysiology workflow. D-THA is used to dissect current components due to its

different transport rate compared to glutamate.
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Detailed Methodology:

Internal Solution: 115 mM K-Gluconate, 20 mM KCl, 10 mM HEPES, 10 mM EGTA (Low Cl

concentration to minimize anion leak if isolating stoichiometric current).

External Solution: Standard Tyrode’s solution.

Voltage Protocol: Hold cell at

mV. Apply voltage jumps from

mV to

mV (20 mV increments).

Application:

Apply L-Glutamate (100

M): Observe large inward current (combination of

influx and

efflux).

Washout.

Apply D-THA (100

M):

Observation: You will observe a similar inward current.

Crucial Check: If the current is significantly slower or smaller than glutamate, it indicates

the rate-limiting step of translocation is affected by the

-hydroxy group.

Blocker Check: To verify leak currents, co-apply TBOA. TBOA should block currents

induced by both Glutamate and D-THA.
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Comparative Data & Reference Values
The following table summarizes the affinity profile of D-THA across human transporter

subtypes.

Transporter
Subtype

Interaction Mode

/

(

M)

Physiological
Effect

EAAT1 (GLAST)
Transportable

Substrate

Clearance of synaptic

glutamate

EAAT2 (GLT-1)
Transportable

Substrate

Primary clearance

mechanism

EAAT3 (EAAC1)
Transportable

Substrate

Neuronal cysteine

transport

EAAT4
Transportable

Substrate (High Affinity) Purkinje cell specific

EAAT5
Non-transportable

Blocker

Blocks retinal chloride

conductance

Data compiled from Shimamoto et al. (1998) and subsequent characterization studies.

Troubleshooting & Expert Tips
Stereochemistry Matters: Ensure you are using the D-threo isomer (2R, 3R). The L-threo

isomer has significantly lower affinity, and the erythro isomers are often inactive. Commercial

vendors may label it as "DL-threo-beta-hydroxyaspartic acid"; the L-isomer is generally inert

in these assays, so the DL mixture can be used if the concentration is adjusted (doubled).

Metabolic Stability: Unlike L-Aspartate or L-Glutamate, D-THA is resistant to rapid

degradation by intracellular enzymes (e.g., aspartate aminotransferase), making it a more

stable probe for long-duration experiments.
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Anion Channel Component: EAATs function as dual ion-exchangers and chloride channels.

D-THA activates the chloride conductance less efficiently than glutamate in EAAT1-3. If your

readout is purely current-based, be aware that

may be smaller than

not because of lower affinity, but because of lower channel open probability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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